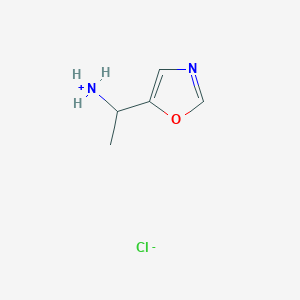

1-(Oxazol-5-yl)ethanamine hydrochloride

描述

Structure

2D Structure

属性

IUPAC Name |

1-(1,3-oxazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXBEHNEVNFOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856182 | |

| Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-75-4 | |

| Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Oxazol 5 Yl Ethanamine Hydrochloride and Its Derivatives

Diverse Synthetic Routes for the Oxazole (B20620) Core Formation

The construction of the oxazole ring is a foundational step in the synthesis of the target compound. Numerous methods exist, ranging from classic name reactions to modern catalytic systems.

First discovered in 1972, the Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). acs.orgnih.gov The reaction proceeds via a base-mediated [3+2] cycloaddition, where TosMIC acts as a three-atom synthon. acs.org The classic approach has been the subject of numerous modern adaptations aimed at improving efficiency, yield, and environmental footprint.

Recent advancements have focused on modifying reaction conditions and reagents. For instance, the use of an ion exchange resin, Ambersep® 900(OH), serves as a solid-phase base that simplifies purification, as the resin and the tolylsulfinic acid byproduct can be removed by simple filtration. mdpi.com Green chemistry principles have been applied by using water as a solvent in the presence of β-cyclodextrin (β-CD), which allows the reaction to proceed at lower temperatures with only catalytic amounts of base. nih.gov Microwave-assisted Van Leusen synthesis has also been reported, offering high yields and efficiency for producing 5-aryl-1,3-oxazoles. acs.orgnih.gov Furthermore, ionic liquids have been employed as recyclable solvents, proving particularly effective for reactions with aldehydes bearing electron-withdrawing groups. acs.orgnih.gov

Table 1: Modern Adaptations of the Van Leusen Oxazole Synthesis

| Adaptation | Key Reagents/Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Solid-Phase Base | Ambersep® 900(OH) resin | Simplified purification, high purity | mdpi.com |

| Green Media | Water, β-cyclodextrin, Et3N | Environmentally friendly, low temp. | nih.gov |

| Microwave-Assisted | Microwave irradiation, methanol | High efficiency, broad scope | acs.orgnih.gov |

| Ionic Liquid Solvent | Ionic liquid (e.g., [bmim]BF4) | Recyclable solvent, high yields | acs.orgnih.gov |

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules like substituted oxazoles. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs applied to this purpose.

The Passerini reaction, first described in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.net Tandem sequences starting with a Passerini reaction have been developed to synthesize 2,4,5-trisubstituted oxazoles. One such strategy involves a one-pot Passerini three-component coupling followed by a Staudinger/aza-Wittig/isomerization sequence. researchgate.net

The Ugi four-component reaction (U-4CR) provides rapid access to α-aminoacyl amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.org This has been ingeniously adapted for oxazole synthesis. A notable example is a tandem Ugi/Robinson-Gabriel sequence, where the Ugi product, formed using 2,4-dimethoxybenzylamine (B23717) as a convertible ammonia (B1221849) equivalent, undergoes a subsequent debenzylation and cyclodehydration to yield the 2,4,5-trisubstituted oxazole scaffold. wikipedia.orgnih.gov

Table 2: Multicomponent Reaction Strategies for Oxazole Synthesis

| Reaction Name | Components | Key Intermediate/Process | Final Product | Reference(s) |

|---|---|---|---|---|

| Passerini | α-Azidocinnamaldehyde, Acid, Isocyanide | α-Acyloxy amide adduct | 2,4,5-Trisubstituted Oxazole | researchgate.net |

| Ugi | Amine, Arylglyoxal, Isocyanide, Carboxylic Acid | Ugi bis-amide adduct | 2,4,5-Trisubstituted Oxazole | wikipedia.orgnih.gov |

Catalytic cycloaddition reactions provide another modern and efficient pathway to the oxazole core. These methods often utilize transition metals or photoredox catalysis to facilitate the [3+2] cycloaddition required for ring formation.

Gold-catalyzed reactions are particularly noteworthy. One such method involves the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. youtube.comdicp.ac.cn This protocol is valued for its use of readily available starting materials and mild reaction conditions. dicp.ac.cn Another gold-catalyzed approach involves the cycloisomerization of N-propargylcarboxamides, which proceeds under mild conditions to yield 2,5-disubstituted oxazoles. nih.gov

Visible-light photoredox catalysis has emerged as a green and powerful synthetic tool. acs.org A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a [3 + 2] cycloaddition/oxidative aromatization sequence. This process involves the reaction of easily accessible 2H-azirines and aldehydes under the irradiation of a low-energy 7W LED light, utilizing an organic dye as the photocatalyst. acs.orgresearchgate.net

Beyond the well-defined cycloaddition and multicomponent strategies, other innovative methods for oxazole synthesis continue to be developed. Direct C-H activation has become a powerful tool for building molecular complexity. acs.org An efficient protocol for assembling 2,4,5-trisubstituted oxazoles involves a palladium-catalyzed C-H activation of simple arenes, which then undergo a cascade reaction with functionalized aliphatic nitriles. acs.org This redox-neutral process exhibits high atom economy.

Silver-catalyzed reactions have also found a niche. A novel method for constructing oxazole rings involves the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. Mechanistic studies suggest the involvement of an acyl cation and Ag(II) intermediates in this transformation.

Enantioselective Synthesis of Chiral 1-(Oxazol-5-yl)ethanamine (B3056907) Derivatives

To synthesize the specific target, 1-(oxazol-5-yl)ethanamine, in an enantiomerically pure form, an asymmetric synthesis is required. This typically involves the enantioselective reduction of a prochiral precursor, such as 1-(oxazol-5-yl)ethan-1-one, or the corresponding ketimine.

Asymmetric hydrogenation and asymmetric transfer hydrogenation are among the most efficient methods for producing chiral alcohols and amines from ketones and imines, respectively. wikipedia.org These reactions utilize a chiral catalyst, typically a complex of a transition metal like ruthenium, rhodium, or iridium, with a chiral ligand to control the stereochemical outcome.

For the reduction of a heteroaromatic ketone like 1-(oxazol-5-yl)ethan-1-one, ruthenium-based catalysts have shown exceptional performance. Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes, pioneered by Noyori and others, are highly effective for the asymmetric hydrogenation (using H₂ gas) and transfer hydrogenation (using a hydrogen source like formic acid or isopropanol) of a wide range of aromatic and heteroaromatic ketones. acs.orgnih.govdicp.ac.cn These catalysts can achieve excellent enantioselectivities (up to 99.9% ee) and high yields. nih.govyoutube.com The resulting chiral alcohol, 1-(oxazol-5-yl)ethan-1-ol, can then be converted to the desired chiral amine through standard functional group transformations.

Alternatively, the target amine can be formed via the asymmetric hydrogenation of a pre-formed N-H imine. Rhodium complexes featuring chiral bisphosphine-thiourea ligands have been successfully employed for the asymmetric hydrogenation of unprotected N-H ketimines, affording chiral amines with high yields and enantioselectivities (up to 95% ee). acs.org The thiourea (B124793) moiety in the ligand is believed to play a crucial role through hydrogen-bonding interactions, assisting in the catalytic mechanism. acs.org

Table 3: Catalytic Systems for Enantioselective Synthesis

| Reaction Type | Metal | Typical Ligand Class | Substrate | Product | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium (Ru) | Cinchona Alkaloid-derived NNP | Heteroaromatic Ketone | Chiral Alcohol | nih.govyoutube.com |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | TsDPEN (N-p-toluenesulfonyl-1,2-diphenylethylenediamine) | Aromatic/Heteroaromatic Ketone | Chiral Alcohol | acs.org |

| Asymmetric Hydrogenation | Rhodium (Rh) | Bisphosphine-thiourea | Unprotected N-H Ketimine | Chiral Amine | acs.org |

Chiral Auxiliary-Mediated Approaches to Enantiopure Amines

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a reliable method for synthesizing enantiomerically pure compounds. rsc.org The auxiliary guides the formation of a new stereocenter, and its subsequent removal yields the desired enantiopure product, often allowing for the auxiliary's recovery and reuse. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.orgresearchgate.netresearchgate.net For the synthesis of a chiral amine like 1-(oxazol-5-yl)ethanamine, a common approach involves the diastereoselective alkylation of an enolate derived from an amide or the stereoselective addition of a nucleophile to an imine bearing a chiral auxiliary.

For instance, a plausible route to 1-(oxazol-5-yl)ethanamine could involve the use of a chiral auxiliary such as a tert-butanesulfinamide. The condensation of oxazole-5-carbaldehyde (B39315) with enantiopure tert-butanesulfinamide would form a chiral N-sulfinyl imine. Subsequent addition of a methyl nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide), would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. wikipedia.org The resulting sulfinamide can then be cleaved under acidic conditions to afford the enantiopure primary amine, 1-(oxazol-5-yl)ethanamine, which can be isolated as its hydrochloride salt.

Another established class of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, could also be adapted for this purpose. researchgate.netresearchgate.net While widely used for asymmetric aldol (B89426) reactions and alkylations to set stereocenters that are later converted to other functionalities, their application to amine synthesis often involves more steps. researchgate.net Similarly, camphorsultam has proven effective in controlling the stereochemistry of various transformations, including the formation of oxazoline (B21484) rings in natural product synthesis. wikipedia.org

The choice of chiral auxiliary often depends on factors such as the desired enantiomer, the reaction conditions, and the ease of removal of the auxiliary.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions, acylations | High diastereoselectivity, well-defined transition states. researchgate.netresearchgate.net |

| Oppolzer's Camphorsultam | Asymmetric alkylations, cycloadditions, aldol reactions | Crystalline derivatives, high diastereoselectivity. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Forms crystalline derivatives, readily cleaved. nih.gov |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine addition | High diastereoselectivity, stable to various reagents, readily cleaved. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of uncommon amino acids | Axially chiral, provides a chiral environment for various reactions. wikipedia.org |

Organocatalysis and Biocatalysis in Asymmetric Oxazole Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering alternatives to metal-based catalysts and chiral auxiliaries. beilstein-journals.orgjocpr.com

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. beilstein-journals.org For the synthesis of chiral amines, aminocatalysis, where a chiral amine catalyst activates a carbonyl compound to form a reactive enamine or iminium ion, is a prominent strategy. While direct application to the synthesis of 1-(oxazol-5-yl)ethanamine from an oxazole-containing ketone might be challenging, organocatalytic methods can be employed to construct the chiral sidechain which is then elaborated to the final product. For instance, an organocatalytic asymmetric Michael addition to an α,β-unsaturated precursor could establish the chiral center. Cinchona alkaloids and their derivatives are a well-known class of organocatalysts used in a variety of asymmetric transformations, including aza-Mannich reactions to produce chiral β-amino ketones or esters, which could be precursors to the target amine. nih.gov

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. jocpr.comnih.gov For the synthesis of chiral amines, enzymes such as transaminases (TAs) are particularly relevant. A prochiral ketone, such as 1-(oxazol-5-yl)ethan-1-one, could be a suitable substrate for an asymmetric amination using a transaminase. The enzyme, in the presence of an amine donor (e.g., isopropylamine), can selectively produce one enantiomer of the corresponding amine with very high enantiomeric excess. This approach is highly attractive from a green chemistry perspective due to the mild reaction conditions (aqueous media, ambient temperature) and the biodegradability of the catalyst. nih.gov Other enzymes, like alcohol dehydrogenases (ADHs), can be used for the asymmetric reduction of a ketone to a chiral alcohol, which can then be converted to the amine via methods like the Mitsunobu reaction with subsequent deprotection. nih.gov

The development of new enzymes through directed evolution has significantly expanded the substrate scope and improved the stability and activity of biocatalysts, making them increasingly viable for industrial-scale synthesis of chiral pharmaceuticals. nih.gov

Diastereoselective and Enantiodivergent Synthetic Strategies

Diastereoselective synthesis aims to selectively form one diastereomer over others. In the context of 1-(oxazol-5-yl)ethanamine synthesis, this is most relevant when a chiral auxiliary is used, as discussed in section 2.2.2. The inherent chirality of the auxiliary directs the formation of the new stereocenter, leading to a diastereomeric intermediate that can be separated and converted to the enantiopure product. Another approach involves substrate-controlled diastereoselectivity, where an existing stereocenter in the substrate influences the stereochemical outcome of a subsequent reaction.

A study on the microwave-assisted synthesis of oxazolines from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) demonstrated that controlling the amount of base (K₃PO₄) could selectively yield either 5-substituted oxazoles or diastereoselective 4,5-disubstituted oxazolines. nih.govnih.govacs.org This highlights how reaction conditions can be tuned to favor specific diastereomers.

Enantiodivergent synthesis refers to a strategy where both enantiomers of a chiral product can be obtained from a single chiral source or catalyst by simple modification of the reaction conditions or reagents. This is highly advantageous as it provides access to either enantiomer of a target molecule without needing to find the enantiomer of the starting material or catalyst. For example, in some organocatalytic reactions, the use of pseudoenantiomeric catalysts (e.g., quinine (B1679958) vs. quinidine, which are diastereomers) can lead to opposite enantiomers of the product. While specific enantiodivergent methods for 1-(oxazol-5-yl)ethanamine hydrochloride are not extensively documented, the principles of enantiodivergent catalysis offer a powerful approach for its synthesis.

Sustainable and Green Chemical Approaches in Oxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.gov The synthesis of the oxazole core and its derivatives can be made more sustainable through various innovative techniques.

Microwave-Assisted and Ultrasound-Promoted Reactions

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.govrsc.org The synthesis of 5-substituted oxazoles via a one-pot [3+2] cycloaddition of substituted aryl aldehydes with TosMIC has been shown to be highly efficient under microwave irradiation, with reaction times as short as 8 minutes. nih.govnih.gov This method is considered environmentally benign and economical, and its scalability has been demonstrated at the gram scale. nih.gov

Ultrasound-promoted reactions , or sonochemistry, use the energy of acoustic cavitation to enhance chemical reactivity. nih.govnih.gov This technique can lead to shorter reaction times, milder conditions, and higher yields. nih.govpreprints.org Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles, often in aqueous media, which further enhances the green credentials of the process. preprints.orgresearchgate.net The synthesis of functionalized 2-oxo-benzo ijpsonline.comrsc.orgoxazines in water using ultrasound irradiation resulted in excellent yields and no side products, showcasing the potential of this technique for related oxazole syntheses. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Oxazoles

| Method | Conventional Heating | Microwave-Assisted | Ultrasound-Promoted |

| Reaction Time | Hours to days | Minutes | Minutes to hours nih.govresearchgate.net |

| Energy Consumption | High | Low | Low |

| Yields | Variable | Often higher nih.govnih.gov | Often higher researchgate.net |

| Side Reactions | More prevalent | Reduced | Reduced mdpi.com |

| Solvent Use | Often organic solvents | Can use greener solvents or be solvent-free rsc.org | Often allows use of water researchgate.netmdpi.com |

Solvent Minimization and Alternative Media (e.g., Ionic Liquids)

Reducing or replacing volatile organic solvents is a key goal of green chemistry. One successful strategy in oxazole synthesis has been the use of ionic liquids (ILs) as alternative reaction media. ijpsonline.comorganic-chemistry.org ILs are salts with low melting points that are non-volatile, thermally stable, and can often be recycled and reused. organic-chemistry.org

An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids like [bmim]Br as the solvent. organic-chemistry.orgnih.gov This method provides high yields and the ionic liquid can be recovered and reused multiple times without a significant drop in product yield. ijpsonline.comorganic-chemistry.org Task-specific ionic liquids have also been designed to act as both the solvent and a base in the reaction. nih.gov Furthermore, deep eutectic solvents (DES), another class of green solvents, have been employed as effective catalysts for the synthesis of 2-aminooxazole derivatives. ijpsonline.com

Catalytic and Catalyst-Free Methods for Efficiency

The development of efficient catalytic systems is central to modern organic synthesis. For oxazole synthesis, a wide range of metal catalysts, including those based on copper, palladium, and gold, have been reported to facilitate various cyclization and cross-coupling reactions. tandfonline.comorganic-chemistry.org For example, copper-catalyzed tandem oxidative cyclizations can produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Palladium catalysts are effective for the direct arylation of oxazoles. ijpsonline.com These catalytic methods often offer high efficiency and broad substrate scope.

Conversely, catalyst-free methods are highly desirable from a sustainability and cost perspective as they eliminate the need for, and subsequent removal of, often expensive and toxic metal catalysts. nih.gov A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed to prepare 2,5-disubstituted oxazoles in good yields under temperate conditions. nih.gov Another strategy involves a metal-free C-O bond cleavage of an ester and subsequent cyclization with an amine to form substituted oxazoles, using iodine as the oxidant. rsc.org These approaches provide a more sustainable route to the oxazole core. rsc.org

Strategic Functionalization of this compound Scaffolds

The functionalization of the 1-(oxazol-5-yl)ethanamine scaffold can be approached by modifying either the oxazole ring or the ethylamine (B1201723) side chain. The inherent reactivity of the oxazole ring, characterized by varying electron densities at different positions, allows for selective derivatization.

The regioselectivity of reactions on the oxazole ring is dictated by its electronic properties. The oxazole ring is a π-electron-excessive heterocycle, but the electronegativity of the nitrogen atom renders the C2 position electropositive and thus susceptible to nucleophilic attack. iajps.com Conversely, electrophilic substitution preferentially occurs at the electron-rich C5 position. iajps.comsemanticscholar.orgwikipedia.org The acidity of the ring protons follows the order C2 > C5 > C4, a critical factor for deprotonation-based functionalization strategies. semanticscholar.org

Modern synthetic methods have enabled the highly regioselective functionalization of the oxazole core. A general and versatile method for producing 2,4,5-trisubstituted oxazoles involves the successive metalation of oxazole using hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) or TMPZnCl·LiCl. nih.gov These metalated intermediates are stable and react readily with a variety of electrophiles, including aryl halides, acid chlorides, and silylating agents, to yield highly functionalized oxazoles. nih.gov

Direct C-H arylation represents another powerful tool for the regioselective derivatization of oxazoles, avoiding the pre-functionalization often required in traditional cross-coupling reactions. nih.gov The selectivity of direct arylation can be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed direct arylation with aryl bromides, chlorides, or triflates has been shown to be highly selective for either the C2 or C5 position. nih.gov The C5-selectivity is often rationalized by an electrophilic aromatic substitution (SEAr)-type mechanism, while C2-selectivity can be achieved through a proton-metal exchange at the most acidic position. nih.gov

The table below summarizes the general reactivity of the oxazole ring, which guides the strategic functionalization of scaffolds like 1-(oxazol-5-yl)ethanamine.

| Position | Reactivity Type | Favored Reactions | Conditions/Reagents |

| C2 | Nucleophilic Attack / Deprotonation | Nucleophilic Aromatic Substitution, Metalation | Electron-withdrawing groups at C4, Strong bases (e.g., n-BuLi) |

| C4 | Electrophilic Substitution | Halogenation, Nitration (less favored than C5) | Requires activating groups on the ring |

| C5 | Electrophilic Substitution | Electrophilic Aromatic Substitution (e.g., Arylation) | Electron-donating groups enhance reactivity |

The introduction of amine functionalities and other diverse chemical groups is a key strategy for modulating the pharmacological profile of the 1-(oxazol-5-yl)ethanamine scaffold. The primary amine of the ethanamine side chain serves as a versatile handle for derivatization through reactions such as N-alkylation, N-acylation, and reductive amination.

Furthermore, new functional groups can be introduced onto the oxazole ring itself. Following regioselective metalation or C-H activation as described previously, a wide range of functional groups can be installed. For example, reaction of a C2-lithiated oxazole with an appropriate electrophile can introduce alkyl, aryl, or silyl (B83357) groups. wikipedia.org

A common strategy for introducing amine groups onto heterocyclic systems involves the reaction of a haloalkyl-substituted precursor with a primary or secondary amine. While direct examples for the 1-(oxazol-5-yl)ethanamine scaffold are not prevalent in the cited literature, analogous methodologies on other heterocyclic systems, such as 1,3,4-oxadiazoles, have been reported. This involves the synthesis of a key intermediate, for example a 5-(chloromethyl)-substituted oxazole, which can then be reacted with a library of amines to generate a diverse set of derivatives.

The synthesis of isoxazol-5(4H)-one derivatives through a three-component reaction of a β-keto ester, hydroxylamine (B1172632) hydrochloride, and an aldehyde, catalyzed by amine-functionalized cellulose, provides an illustrative example of how diverse functional groups can be incorporated into a heterocyclic structure in a controlled manner. researchgate.netmdpi.com The data below showcases a selection of synthesized derivatives, highlighting the variety of substitutions that can be achieved.

Table: Examples of synthesized 3,4-disubstituted isoxazol-5(4H)-one derivatives illustrating the introduction of various functional groups onto a heterocyclic core. Data sourced from researchgate.netmdpi.compreprints.org.

Advanced Computational and Theoretical Studies on 1 Oxazol 5 Yl Ethanamine Hydrochloride Derivatives

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to explore the fundamental properties of 1-(Oxazol-5-yl)ethanamine (B3056907) derivatives.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Structural optimization using DFT allows for the determination of the most stable geometric structure of a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1-(Oxazol-5-yl)ethanamine, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly crucial for flexible molecules like 1-(Oxazol-5-yl)ethanamine and its derivatives. By rotating around single bonds, a molecule can adopt various conformations, each with a different energy level. Computational methods can map out the potential energy surface to identify low-energy conformers, which are more likely to be present under experimental conditions. These studies are critical for understanding how these molecules might fit into the active site of a biological target.

Table 1: Representative Optimized Geometrical Parameters of an Oxazole (B20620) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.52 | ||

| C-N | 1.47 | ||

| C-O | 1.36 | ||

| C-C-N | 109.5 | ||

| C-O-C | 105.0 | ||

| H-C-C-N |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting how it will behave in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for a Hypothetical 1-(Oxazol-5-yl)ethanamine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This allows for the assignment of experimentally observed IR bands to specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared to experimental spectra to aid in structure elucidation and verification.

Molecular Modeling and Simulation Approaches

Beyond the electronic properties of isolated molecules, computational methods can simulate how these molecules interact with their environment, particularly with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target.

For derivatives of 1-(Oxazol-5-yl)ethanamine, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. The results are often scored to rank different derivatives based on their predicted binding affinity, helping to prioritize compounds for synthesis and biological testing.

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a protein.

Once a pharmacophore model is developed for a series of active 1-(Oxazol-5-yl)ethanamine derivatives, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds but similar biological activity.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful method for analyzing the movement of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its receptor. While specific MD simulation studies on 1-(Oxazol-5-yl)ethanamine hydrochloride were not found, research on structurally related oxazole and benzoxazole (B165842) derivatives highlights the utility of this approach.

For instance, MD simulations performed on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives have been used to assess the stability of ligand-receptor complexes. rjeid.com These simulations track parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. Stable RMSD values for the complex, especially when compared to the apoenzyme (the enzyme without the ligand), suggest a stable binding interaction. ajchem-a.com In one study, the average RMSD values for the designed complexes were found to be well-aligned with the apoenzyme, indicating stable complex formation. ajchem-a.com

Further analysis in such simulations often includes the root-mean-square fluctuation (RMSF) to identify the flexibility of different parts of the protein and the ligand, and the number of hydrogen bonds formed over time, which is a key indicator of binding affinity and specificity. ajchem-a.com For example, in a study of imidazolo-triazole hydroxamic acid derivatives, MD simulations revealed that the most active compounds formed stable complexes with the target receptor, as evidenced by their RMSD values. ajchem-a.com These types of analyses are crucial for understanding how derivatives of this compound might dynamically interact with their biological targets.

In Silico Assessment of Pharmaceutical Relevance (excluding toxicity profiles)

Computational methods are extensively used to predict the pharmaceutical properties of new chemical entities, a process often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. github.com This early-stage assessment helps in prioritizing compounds with favorable characteristics for further development.

Prediction of Drug-Likeness and Key Pharmacokinetic Parameters

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. A common tool for this assessment is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (cLogP) not greater than 5.

Studies on related heterocyclic compounds, such as 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, have shown that these molecules generally comply with Lipinski's rule, indicating good potential for drug-likeness. nih.gov In silico ADME predictions for these compounds also often evaluate parameters like topological polar surface area (TPSA), which is a good predictor of drug absorption, and the number of rotatable bonds, which influences bioavailability. nih.gov For example, a study on a series of 1,3,4-oxadiazole derivatives showed that most compounds had predicted absorption percentages of over 70%. nih.gov

Below is a table summarizing typical in silico pharmacokinetic parameters evaluated for heterocyclic compounds, which would be relevant for assessing derivatives of this compound.

| Parameter | Description | Favorable Range |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |

| logP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (typically N and O). | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų |

| Number of Rotatable Bonds (nROTB) | A measure of molecular flexibility. | < 10 |

Computational Approaches for Lead Optimization and Design

Computational chemistry plays a vital role in the lead optimization phase of drug discovery, where an active compound (a "hit" or "lead") is chemically modified to improve its properties. These approaches aim to enhance potency, selectivity, and pharmacokinetic profiles.

One common strategy is to build a quantitative structure-activity relationship (QSAR) model. While not detailed in the provided search results for this specific compound family, QSAR models are a cornerstone of computational lead optimization. They mathematically correlate the chemical structure of compounds with their biological activity.

Lead optimization efforts for other heterocyclic compounds, such as triazolopyrimidine-based inhibitors, demonstrate the power of this approach. nih.gov In one such program, systematic modifications of an aromatic group attached to the core scaffold led to the identification of new derivatives with improved potency and in vivo efficacy. nih.gov This process often involves synthesizing and testing a library of related compounds, with computational models helping to guide the selection of which modifications to pursue. nih.gov For example, parallel synthesis can be employed to rapidly create a set of analogs for structure-activity relationship (SAR) studies, allowing for efficient exploration of the chemical space around a lead compound. nih.gov The insights gained from these computational and synthetic efforts are then used to design new generations of compounds with progressively better properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Identification of Core Pharmacophoric Elements within Oxazole-Amine Structures

The foundational structure of oxazole-amine compounds contains several key pharmacophoric elements that are essential for their biological activity. The oxazole (B20620) ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a versatile scaffold found in numerous biologically active molecules. benthamscience.comnih.gov Its aromatic nature and the presence of heteroatoms allow for various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comnih.gov

The primary amine group on the ethanamine side chain is another critical feature. This group is typically protonated at physiological pH, allowing it to form ionic bonds and hydrogen bonds with target proteins. The combination of the heterocyclic oxazole core and the basic amine side chain forms the fundamental pharmacophore responsible for the observed biological effects. researchgate.netresearchgate.net

| Pharmacophoric Element | Structural Feature | Putative Role in Biological Activity | References |

|---|---|---|---|

| Oxazole Ring | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. | Acts as a bioisosteric scaffold, participates in π-π stacking, hydrophobic, and hydrogen bond interactions. The heteroatoms are key interaction points. | benthamscience.com, tandfonline.com, nih.gov |

| Ethanamine Side Chain | Flexible chain with a terminal primary amine. | The amine group acts as a hydrogen bond donor and can form salt bridges when protonated. The chain length and conformation influence binding orientation. | researchgate.net, researchgate.net |

| Oxygen Atom (Oxazole) | Located at position 1 of the oxazole ring. | Acts as a hydrogen bond acceptor. | tandfonline.com |

| Nitrogen Atom (Oxazole) | Located at position 3 of the oxazole ring. | Can act as a hydrogen bond acceptor and is involved in the ring's aromatic system. | tandfonline.com |

Positional and Stereochemical Impact on Biological Activity

Positional Isomerism: The point of attachment of the ethanamine group to the oxazole ring (C2, C4, or C5) can significantly alter the molecule's electronic properties and spatial orientation, leading to different binding affinities and efficacies. researchgate.net For instance, the relative positions of the ring heteroatoms to the side chain can dictate the geometry of interaction with a receptor's active site.

Stereochemistry: The ethanamine side chain in 1-(Oxazol-5-yl)ethanamine (B3056907) contains a chiral center. It is well-established that different enantiomers of a chiral drug can exhibit widely different pharmacological activities, metabolic fates, and toxicities. nih.govmdpi.com For many biologically active amines, one enantiomer (the eutomer) fits significantly better into the target's binding site than the other (the distomer). Studies on related chiral heterocyclic compounds have demonstrated that biological activity is often confined to a single stereoisomer, suggesting that transport systems and target receptors are highly stereospecific. nih.govnih.gov This highlights the necessity of evaluating the enantiomerically pure forms of 1-(Oxazol-5-yl)ethanamine to fully characterize its biological profile.

Strategic Modification of the Oxazole and Ethanamine Scaffolds and their Effects on Efficacy

Systematic modification of the oxazole and ethanamine scaffolds is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

Oxazole Ring Modifications: The oxazole ring offers multiple positions (C2, C4) for substitution, allowing for the introduction of various functional groups to probe the steric and electronic requirements of the binding site. researchgate.net For example, adding small alkyl, halo, or aryl groups can modulate lipophilicity and introduce new points of interaction. Research on related oxazole-containing compounds has shown that such substitutions can dramatically influence biological outcomes. nih.govjddtonline.info

Ethanamine Scaffold Modifications: The ethanamine side chain is also a prime target for modification. Alterations can include:

N-Substitution: Introducing alkyl or acyl groups onto the nitrogen atom can affect the amine's basicity and steric bulk, potentially altering its binding mode or metabolic stability.

Chain Homologation or Truncation: Changing the length of the carbon chain between the oxazole ring and the amine group can impact the positioning of the crucial amine functionality within the receptor pocket.

The following table summarizes findings from studies on related oxazole derivatives, illustrating the effects of specific modifications.

| Scaffold | Modification | Observed Effect on Efficacy | References |

|---|---|---|---|

| Oxazole Ring | Substitution at C2 position with a phenyl group. | Often enhances activity through additional hydrophobic or aromatic interactions. | researchgate.net |

| Oxazole Ring | Introduction of a halogen-substituted phenyl moiety. | Can significantly increase therapeutic activity due to altered electronic properties and potential for halogen bonding. | researchgate.net |

| Ethanamine Scaffold | Acylation of the amine group (e.g., forming an amide). | Generally leads to a loss or significant reduction of activity if a basic nitrogen is required for ionic bonding, but can be a strategy for creating prodrugs. | jddtonline.info |

| Ethanamine Scaffold | Conversion of the amine to a Schiff base. | Can result in derivatives with potent but different biological activities, such as anti-inflammatory effects. | jddtonline.info |

Development and Validation of QSAR Models for Predictive Activity

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmatutor.org These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. uniroma1.itnih.gov

The foundation of any QSAR model is the numerical representation of molecular structures using descriptors. pharmatutor.org These descriptors quantify various aspects of a molecule's physicochemical properties. For oxazole-amine derivatives, a wide range of descriptors can be employed to capture the structural nuances that drive activity. mdpi.comresearchgate.net

| Descriptor Category | Description | Examples | References |

|---|---|---|---|

| Constitutional (1D/2D) | Based on the 2D representation, describing atom counts, molecular weight, and structural fragments. | Molecular Weight (MW), count of hydrogen bond donors/acceptors, LogP. | sbq.org.br, pharmatutor.org |

| Topological (2D) | Characterize atomic connectivity and molecular topology. | Wiener index, Kier & Hall connectivity indices, MOLPRINT2D fingerprints. | mdpi.com, researchgate.net |

| Geometrical (3D) | Depend on the 3D coordinates of the atoms, describing molecular size and shape. | Molecular surface area, volume, moments of inertia. | pharmatutor.org |

| Electrostatic (3D) | Relate to the distribution of charge within the molecule. | Partial atomic charges, dipole moment, electrostatic potential on the molecular surface. | nih.gov |

| Quantum-Chemical | Calculated using quantum mechanics, describing electronic properties. | HOMO/LUMO energies, Mulliken charges, atom polarizability. | nih.gov |

The selection of appropriate descriptors is critical. For instance, in modeling the activity of oxazole derivatives, descriptors related to hydrophobicity (LogP), electronic properties (dipole moment), and shape (surface area) have proven to be significant. researchgate.net

A QSAR model is only useful if it is statistically robust and has strong predictive power. researchgate.net Validation is a critical process to ensure the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov Validation is typically performed using both internal and external methods. researchgate.net

Internal Validation: This process assesses the stability and robustness of the model using the initial training dataset. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used in model development. The predictive ability is often measured by the predictive R² (R²pred). mdpi.com

| Parameter | Symbol | Description | Acceptable Value | References |

|---|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.7 | sbq.org.br |

| Cross-Validated R² | Q² (or q²) | Measures the internal predictive ability of the model via cross-validation. | > 0.6 | sbq.org.br, researchgate.net |

| Predictive R² for Test Set | R²pred | Measures the model's ability to predict the activity of an external set of compounds. | > 0.5 | nih.gov, mdpi.com |

| Fischer's Value | F | Represents the statistical significance of the regression model. | High value indicates significance. | nih.gov |

| Root Mean Square Error | RMSE | Measures the deviation between predicted and experimental values. | Low value indicates better accuracy. | mdpi.com |

Studies on oxazole and related heterocyclic derivatives have successfully generated predictive QSAR models. For example, 2D- and 4D-QSAR models for antileishmanial oxazole derivatives have shown high statistical robustness with R² values up to 0.90 and R²pred values up to 0.82. mdpi.com Such validated models are powerful tools for the rational design of new, more potent 1-(Oxazol-5-yl)ethanamine-based therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of 1 Oxazol 5 Yl Ethanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the types and numbers of protons and carbons in 1-(Oxazol-5-yl)ethanamine (B3056907) hydrochloride.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the proton's electronic environment. For instance, protons on the oxazole (B20620) ring are deshielded and appear at a higher chemical shift compared to the aliphatic protons of the ethylamine (B1201723) side chain. organicchemistrydata.org The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling.

Expected ¹H NMR Spectral Data

| Assigned Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (Oxazole) | ~8.0 - 8.2 | Singlet (s) | N/A |

| H4 (Oxazole) | ~7.1 - 7.3 | Singlet (s) | N/A |

| CH (Ethylamine) | ~4.5 - 4.7 | Quartet (q) | ~7.0 |

| NH₃⁺ (Ammonium) | Broad signal, variable | Singlet (s, broad) | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. drugbank.com The chemical shifts of the oxazole ring carbons are typically found in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the side chain appear at a much lower chemical shift. rsc.org

Expected ¹³C NMR Spectral Data

| Assigned Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole) | ~150 - 152 |

| C5 (Oxazole) | ~148 - 150 |

| C4 (Oxazole) | ~125 - 127 |

| CH (Ethylamine) | ~45 - 48 |

While 1D NMR suggests a structure, two-dimensional (2D) NMR experiments are essential for unambiguous confirmation of atomic connectivity. ipb.ptbas.bg

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For 1-(Oxazol-5-yl)ethanamine hydrochloride, a cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine group, confirming the ethyl fragment. bas.bg

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. ipb.pt This technique would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the ¹H signal at δ ~4.6 ppm to the ¹³C signal at δ ~46 ppm, confirming both as the methine group).

A correlation from the methine proton (CH) of the side chain to carbons C4 and C5 of the oxazole ring, which proves the point of attachment.

A correlation from the H4 proton of the oxazole ring to the methine carbon (CH) of the side chain.

Correlations from the oxazole protons (H2 and H4) to the other carbons within the ring, confirming the ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. rsc.org

For this compound, with a molecular formula of C₅H₉ClN₂O, the molecular weight is 148.59 g/mol . qiyuebio.com Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would typically be performed in positive ion mode. The spectrum would be expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at an m/z value corresponding to the loss of HCl.

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Formula of Ion | Identity |

|---|---|---|

| 113.07 | [C₅H₉N₂O]⁺ | [M+H]⁺ (Protonated molecule of free base) |

| 98.05 | [C₄H₆N₂O]⁺ | Loss of a methyl radical (•CH₃) from [M+H]⁺ |

Under harsher ionization conditions like Electron Impact (EI), more extensive fragmentation would occur, potentially involving the characteristic cleavage of the oxazole ring itself. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features, particularly the ammonium (B1175870) salt and the heterocyclic ring. ijcpa.innist.gov

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3150 - 3000 | C-H stretch | Oxazole Ring |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₃) |

| 3000 - 2500 (broad) | N-H stretch | Ammonium (R-NH₃⁺) |

| ~1650 | C=N stretch | Oxazole Ring |

| ~1580 | C=C stretch | Oxazole Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. thepharmajournal.com

While a specific crystal structure for this compound is not publicly documented, this technique would provide invaluable information if suitable crystals were grown. mdpi.com A successful crystallographic analysis would:

Unambiguously confirm the molecular connectivity.

Provide precise measurements of all bond lengths and bond angles.

Reveal the preferred conformation of the ethylamine side chain relative to the oxazole ring.

Detail the intermolecular interactions in the solid state, including hydrogen bonds between the ammonium cation (NH₃⁺) and the chloride anion (Cl⁻), as well as other potential non-covalent interactions that dictate the crystal packing. mdpi.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared to the theoretical values calculated from the molecular formula. rsc.org This comparison serves to verify the empirical formula of a synthesized compound and provides a quantitative measure of its purity. ijcpa.in

For this compound (C₅H₉ClN₂O):

Molecular Weight: 148.59 g/mol qiyuebio.com

The theoretical elemental composition is calculated as follows:

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 40.41% |

| Hydrogen | H | 1.008 | 6.11% |

| Chlorine | Cl | 35.45 | 23.86% |

| Nitrogen | N | 14.01 | 18.86% |

An experimentally obtained analysis that closely matches these theoretical percentages would provide strong evidence for the correct elemental composition and high purity of the sample.

Emerging Research Directions and Future Innovations in Oxazole Amine Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a cornerstone of medicinal chemistry, with several established methods and ongoing innovations. nih.govorganic-chemistry.org A prominent and versatile method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes to produce 5-substituted oxazoles. nih.govsemanticscholar.org This reaction is valued for its operational simplicity, readily available starting materials, and broad substrate scope. nih.gov Recent advancements have focused on improving the efficiency and applicability of this and other synthetic routes.

Key developments in oxazole synthesis include:

One-Pot Syntheses: Researchers have developed one-pot procedures, such as a van Leusen reaction using an ionic liquid as the solvent, to synthesize 4,5-disubstituted oxazoles with high yields. nih.govmdpi.com

Microwave-Assisted Synthesis: The use of microwave assistance in the van Leusen synthesis has been shown to produce 5-aryl-1,3-oxazoles with high efficiency and yields. nih.govmdpi.com

Novel Catalytic Systems: Copper-catalyzed oxidative cyclization of enamides and palladium/copper-catalyzed direct arylation are examples of newer methods for creating substituted oxazoles. organic-chemistry.org

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic methods, such as using polymer-supported catalysts or conducting reactions in eco-friendly solvents like ionic liquids. ijpsonline.comtandfonline.com

Expanded Reagent Scope: The synthesis of 2-aryl-5-alkyl-substituted oxazoles has been achieved through a single-step reaction mediated by cesium carbonate, showcasing the expansion of viable starting materials. organic-chemistry.org

These next-generation methodologies are crucial for efficiently producing diverse libraries of oxazole-amine compounds for further biological evaluation. The table below summarizes some of the innovative synthetic strategies being explored.

| Synthetic Strategy | Key Features | Example Application | Reference |

| van Leusen Reaction | Utilizes TosMIC and aldehydes; versatile for 5-substituted oxazoles. | Synthesis of pimprinine (B1677892) analogues with antifungal activity. | nih.gov |

| Microwave-Assisted van Leusen | High efficiency and yields. | Synthesis of 5-aryl-1,3-oxazoles. | nih.gov |

| One-Pot Ionic Liquid Synthesis | High yields and broad substrate scope for 4,5-disubstituted oxazoles. | Generation of various oxazole products from TosMIC, aldehydes, and aliphatic halides. | nih.gov |

| Copper-Catalyzed Cyclization | Oxidative cyclization of enamides at room temperature. | Synthesis of 2,5-disubstituted oxazoles. | organic-chemistry.org |

| Palladium-Catalyzed Direct Arylation | Regioselective arylation at C-2 or C-5 of the oxazole ring. | Preparation of C-5 and C-2 arylated oxazoles with high selectivity. | organic-chemistry.org |

Expanding the Chemical Space through Novel Derivatization Strategies

To explore the full therapeutic potential of oxazole-amines, researchers are actively pursuing novel derivatization strategies to expand the available chemical space. mdpi.commdpi.com This involves modifying the core oxazole structure with various functional groups to modulate the compound's physicochemical properties, biological activity, and target selectivity. researchgate.net

Recent efforts in this area have focused on:

Functionalization at Multiple Positions: Synthetic methods are being developed to introduce substituents at various positions of the oxazole ring, leading to di-, tri-, and even multi-substituted derivatives. nih.govijpsonline.com For instance, the van Leusen reaction has been adapted to create novel pyrimidine (B1678525) derivatives containing three different heterocyclic substituents. nih.gov

Click Chemistry: The use of "click chemistry" with ethynyl-substituted oxazoles provides an efficient way to link the oxazole core to other molecular fragments, opening up new avenues for creating complex molecules. chemrxiv.orgchemrxiv.org

Synthesis of Fused Systems: The creation of fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, represents another strategy to generate novel chemical entities with unique biological profiles. nih.gov

Introduction of Chiral Moieties: The synthesis of oxazol-5-one derivatives incorporating chiral trifluoromethyl and isoxazole (B147169) moieties has yielded compounds with potent antitumor activity. nih.gov

These derivatization approaches are essential for fine-tuning the properties of oxazole-amine compounds and identifying candidates with improved efficacy and safety profiles. The following table highlights some recent examples of novel derivatization strategies.

| Derivatization Strategy | Description | Significance | Reference |

| Multi-heterocyclic Substitution | Synthesis of a pyrimidine derivative with three different heterocyclic substituents via a van Leusen reaction. | Demonstrates the flexibility of the reaction in constructing complex molecules. | nih.gov |

| Ethynyl (B1212043) Oxazole Click Chemistry | Development of efficient methods for click reactions on ethynyl heterocycles. | Expands the potential for incorporating oxazoles into drug targets. | chemrxiv.org |

| Chiral Moiety Incorporation | Synthesis of oxazol-5-one derivatives with chiral trifluoromethyl and isoxazole groups. | Led to the discovery of potent antitumor agents. | nih.gov |

| Fused Ring System Formation | Synthesis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives. | Creates novel chemical scaffolds with distinct therapeutic potential. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and oxazole-amine chemistry is no exception. chemrxiv.org These computational tools are being employed to accelerate the design and optimization of novel compounds with desired biological activities and properties.

Key applications of AI and ML in this area include:

Predictive Modeling: Supervised machine learning approaches are being used to predict reaction yields for the synthesis of carboxylated 1,3-azoles, including oxazoles. chemrxiv.orgnih.gov This allows chemists to prioritize synthetic routes that are more likely to be successful.

In Silico Screening and Property Prediction: Computational tools are utilized to predict the physicochemical properties, drug-likeness, solubility, and toxicity of designed oxazole derivatives. jcchems.com This helps in the early identification of promising candidates and the elimination of those with unfavorable profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Artificial neural networks (ANNs) have been successfully used to model the antifungal activity of oxazole derivatives, providing insights into the structural features that contribute to their biological effects. researchgate.net

Target Identification and Molecular Docking: Computational methods are employed to identify potential biological targets for novel compounds and to predict their binding modes and affinities through molecular docking studies. nih.govnih.gov

The use of AI and ML not only accelerates the drug discovery process but also enables a more rational and targeted approach to compound design. The table below provides an overview of how these technologies are being applied in oxazole-amine research.

| AI/ML Application | Description | Impact on Drug Discovery | Reference |

| Reaction Yield Prediction | Machine learning models predict the success of synthetic reactions. | Optimizes synthetic strategies and resource allocation. | chemrxiv.orgnih.gov |

| In Silico ADMET Prediction | Software predicts absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. | jcchems.com |

| QSAR with Artificial Neural Networks | ANN models correlate chemical structure with biological activity. | Guides the design of more potent compounds. | researchgate.net |

| Molecular Docking and Target Identification | Computational simulation of ligand-receptor binding. | Elucidates mechanisms of action and aids in lead optimization. | nih.govnih.gov |

Identification of Unexplored Biological Targets and Therapeutic Modalities

While oxazole-amine derivatives have demonstrated a broad spectrum of biological activities, a key area of emerging research is the identification of novel and unexplored biological targets. researchgate.netnih.gov This involves moving beyond established therapeutic areas and investigating the potential of these compounds to modulate new pathways and treat a wider range of diseases.

Recent research has pointed towards several promising new directions:

Targeting Protein-Protein Interactions: The versatile scaffold of oxazole-amines makes them suitable for designing inhibitors of challenging targets such as protein-protein interactions, which are often implicated in cancer and other diseases.

Modulation of Epigenetic Targets: There is growing interest in developing oxazole-based compounds that can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression and cancer development. researchgate.net

Exploration of Rare and Neglected Diseases: The chemical diversity of oxazole-amines offers opportunities to screen for activity against pathogens and targets associated with neglected tropical diseases and rare genetic disorders.

Development of Chemical Probes: Novel oxazole-amine derivatives can serve as valuable chemical probes to study the function of newly identified proteins and biological pathways, thereby uncovering new therapeutic targets.

The identification of new biological targets will open up novel therapeutic modalities for oxazole-amine compounds, expanding their clinical potential. The following table outlines some of the unexplored areas being investigated.

| Emerging Target Class | Therapeutic Rationale | Potential Disease Areas |

| Protein-Protein Interactions | Disruption of key signaling pathways involved in disease progression. | Cancer, autoimmune disorders |

| Epigenetic Modulators (e.g., HDACs) | Reversal of aberrant gene expression patterns in disease. | Cancer, neurological disorders |

| Novel Kinase Inhibitors | Targeting kinases beyond the well-established ones to overcome drug resistance. | Cancer, inflammatory diseases |

| Parasitic Enzymes | Inhibition of essential enzymes in parasites to treat infectious diseases. | Malaria, leishmaniasis, trypanosomiasis |

Design of Targeted Delivery Systems for Oxazole-Amine Therapeutics

To enhance the efficacy and reduce the side effects of oxazole-amine therapeutics, researchers are increasingly focusing on the development of targeted drug delivery systems. nih.govbenthamdirect.com These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and minimizing exposure to healthy tissues. mdpi.com

Several innovative approaches are being explored:

Nanocarriers: Nanoparticles, such as liposomes, polymeric nanoparticles, and magnetic nanoparticles, are being investigated as carriers for heterocyclic compounds, including oxazoles. nih.govbenthamdirect.comresearchgate.net These nanocarriers can improve the solubility of hydrophobic drugs, protect them from degradation, and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

Antibody-Drug Conjugates (ADCs): This strategy involves linking a potent oxazole-amine cytotoxic agent to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This allows for the selective delivery of the drug to cancer cells.

Prodrug Strategies: Designing oxazole-amine prodrugs that are activated only at the target site by specific enzymes or microenvironmental conditions (e.g., pH, hypoxia) is another promising approach to achieve targeted drug release.

Polymer-Drug Conjugates: Attaching oxazole-amine drugs to biocompatible polymers can improve their pharmacokinetic properties and enable passive or active targeting to diseased tissues.

These targeted delivery systems hold great promise for improving the therapeutic index of oxazole-amine drugs and enabling their use in a wider range of clinical applications. The table below summarizes some of the key delivery technologies being developed.

| Delivery System | Mechanism of Action | Advantages | Reference |

| Nanoparticles | Passive targeting via EPR effect; can be functionalized for active targeting. | Improved solubility, prolonged circulation, reduced systemic toxicity. | nih.govbenthamdirect.commdpi.com |

| Antibody-Drug Conjugates | Antibody-mediated delivery of a cytotoxic payload to specific cells. | High target specificity, potent anticancer activity. | N/A |

| Prodrugs | Activation at the target site by specific stimuli. | Minimized off-target effects, improved therapeutic window. | N/A |

| Polymer-Drug Conjugates | Covalent attachment to a polymer backbone. | Enhanced water solubility, altered pharmacokinetic profile. | N/A |

Interdisciplinary Approaches in Oxazole-Based Drug Discovery

The future of oxazole-based drug discovery lies in fostering interdisciplinary collaborations that bring together expertise from various scientific fields. museonaturalistico.it A synergistic approach that integrates chemistry, biology, pharmacology, computational science, and clinical medicine is essential for translating promising laboratory findings into effective therapies.

Key aspects of this interdisciplinary approach include:

Chemical Biology: The use of custom-synthesized oxazole-amine derivatives as chemical tools to probe biological systems and elucidate disease mechanisms.

Computational Chemistry and Biology: The close integration of computational modeling and experimental validation to guide the design, synthesis, and evaluation of new compounds.

Translational Medicine: A "bench-to-bedside" approach that ensures a smooth transition of promising drug candidates from preclinical studies to clinical trials. This involves close collaboration between basic scientists and clinicians.

Materials Science: The development of novel biomaterials and drug delivery systems in collaboration with materials scientists to enhance the therapeutic potential of oxazole-amines.

By breaking down the silos between different scientific disciplines, researchers can accelerate the pace of innovation in oxazole-amine chemistry and ultimately deliver new and improved treatments for a wide range of diseases.

常见问题

Q. What are the recommended synthetic routes for preparing 1-(Oxazol-5-yl)ethanamine hydrochloride, and how can purity be optimized?

A common method involves coupling oxazole derivatives with ethanamine precursors under acidic conditions. For example, hydroxylamine hydrochloride can mediate oxime formation, followed by cyclization and chlorination steps to generate the oxazole ring . Post-synthesis, recrystallization in ethanol or acetonitrile improves purity. High-performance liquid chromatography (HPLC) with a C18 column (e.g., 5 µm particle size, 250 mm length) is recommended for purity assessment, targeting ≥98% purity .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR in DMSO-d6 or CDCl3 should confirm the oxazole proton (δ 8.1–8.3 ppm) and ethanamine NH2 signals (δ 1.5–2.0 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular ion [M+H] at m/z 163.06 (C5H9N2O·HCl) with <2 ppm error .

- IR : Stretching vibrations for NH2 (3200–3400 cm) and C=N (1650–1700 cm) confirm functional groups .

Q. What safety protocols are essential during handling?

- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize electronic structure analysis?

Hybrid functionals (e.g., B3LYP with 6-31G* basis sets) predict molecular orbitals and electrostatic potential surfaces. Exact exchange terms improve thermochemical accuracy, as shown in Becke’s studies, reducing atomization energy deviations to <3 kcal/mol . Applications include predicting nucleophilic sites on the oxazole ring for derivatization.

Table 1 : Key DFT Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Functional | B3LYP/6-31G* | |

| HOMO-LUMO Gap | ~5.2 eV | Calculated |

| Partial Charges (N, O) | N: −0.45; O: −0.32 | Calculated |

Q. How can enantiomeric resolution be achieved for chiral analogs?

Chiral chromatography using amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) resolves enantiomers. For example, (R)- and (S)-1-(3-chlorophenyl)ethanamine derivatives show baseline separation (α > 1.5) under these conditions . Polarimetric detection or chiral shift reagents (e.g., Eu(hfc)3) in NMR further validate enantiopurity .

Q. What structural modifications enhance metabolic stability in pharmacological studies?

- Fluorination : Adding fluorine at the oxazole 4-position reduces CYP450-mediated oxidation (e.g., 4-fluoro analogs show 2× longer half-life in microsomal assays) .

- Methoxy Substitution : Derivatives like 3,5-dimethoxy variants improve solubility and reduce hepatic clearance .

Table 2 : Structure-Activity Relationships (SAR) for Oxazole Derivatives

| Modification | Impact on Stability/Activity | Reference |

|---|---|---|

| 4-Fluoro substitution | ↑ Metabolic stability | |

| 3,5-Dimethoxy substitution | ↑ Aqueous solubility | |

| Ethylamine chain elongation | ↓ Target binding affinity |

Q. How are contradictory spectral data resolved in structural characterization?

Discrepancies in NMR shifts (e.g., NH2 proton splitting) may arise from hydrochloride salt formation. Use DO exchange experiments to confirm labile protons. For mass spectrometry inconsistencies (e.g., adduct formation), employ post-column infusion with ammonium acetate to suppress sodium adducts .

Q. What role does this compound play in drug discovery?

It serves as a precursor for kinase inhibitors and antiviral agents. For example, coupling with benzodioxole moieties (as in Eutylone analogs) targets serotonin receptors, while adamantane derivatives (e.g., Rimantadine HCl) demonstrate anti-influenza activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。